Cas no 2138018-76-3 (1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine)

1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine 化学的及び物理的性質
名前と識別子
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- 1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine
- 2138018-76-3
- EN300-781896
- 1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine
-
- インチ: 1S/C13H21N3/c1-9-7-14-8-10(2)13(9)16-6-5-15-11(3)12(16)4/h7-8,11-12,15H,5-6H2,1-4H3
- InChIKey: SEGAJXKXEZZCEB-UHFFFAOYSA-N
- ほほえんだ: N1(C2C(=CN=CC=2C)C)CCNC(C)C1C
計算された属性
- せいみつぶんしりょう: 219.173547683g/mol
- どういたいしつりょう: 219.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 28.2Ų
1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-781896-2.5g |
1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |
2138018-76-3 | 95.0% | 2.5g |
$2071.0 | 2025-02-22 | |
Enamine | EN300-781896-0.05g |
1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |
2138018-76-3 | 95.0% | 0.05g |
$888.0 | 2025-02-22 | |
Enamine | EN300-781896-0.5g |
1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |
2138018-76-3 | 95.0% | 0.5g |
$1014.0 | 2025-02-22 | |
Enamine | EN300-781896-5.0g |
1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |
2138018-76-3 | 95.0% | 5.0g |
$3065.0 | 2025-02-22 | |
Enamine | EN300-781896-0.1g |
1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |
2138018-76-3 | 95.0% | 0.1g |
$930.0 | 2025-02-22 | |
Enamine | EN300-781896-1.0g |
1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |
2138018-76-3 | 95.0% | 1.0g |
$1057.0 | 2025-02-22 | |
Enamine | EN300-781896-10.0g |
1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |
2138018-76-3 | 95.0% | 10.0g |
$4545.0 | 2025-02-22 | |
Enamine | EN300-781896-0.25g |
1-(3,5-dimethylpyridin-4-yl)-2,3-dimethylpiperazine |
2138018-76-3 | 95.0% | 0.25g |
$972.0 | 2025-02-22 |
1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazineに関する追加情報
1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine: A Comprehensive Overview
The compound 1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine (CAS No. 2138018-76-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a piperazine backbone, both of which are functional groups with well-documented chemical properties. The presence of methyl groups at specific positions further enhances its chemical versatility and stability.
Recent studies have highlighted the importance of 1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine in the development of advanced materials and pharmaceuticals. Its ability to form stable complexes with metal ions has made it a valuable component in coordination chemistry. For instance, researchers have explored its use in creating metal-organic frameworks (MOFs) that exhibit exceptional catalytic activity and selectivity in organic transformations.
The synthesis of 1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by its coupling with the piperazine moiety. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
In terms of applications, 1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine has shown promise in the field of drug delivery systems. Its amphiphilic nature allows it to form self-assembled structures that can encapsulate therapeutic agents, enhancing their bioavailability and targeting efficiency. Additionally, its biocompatibility has been validated in preclinical studies, paving the way for potential use in medical applications.
The chemical stability of 1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine under various environmental conditions is another key attribute that makes it suitable for industrial applications. Its resistance to thermal degradation and oxidative stress has been demonstrated in recent experiments, making it a reliable choice for high-performance materials.
From a structural perspective, the molecule's pyridine ring contributes to its aromatic stability and electronic properties, while the piperazine backbone provides flexibility and hydrogen bonding capabilities. These features collectively enhance its reactivity and functionality in diverse chemical environments.
Recent research has also focused on the electrochemical properties of 1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine, particularly its role as an electrode material in energy storage devices such as supercapacitors and batteries. Its high conductivity and capacitance make it a strong candidate for next-generation energy solutions.
In conclusion, 1-(3,5-Dimethylpyridin-4-yl)-2,3-dimethylpiperazine (CAS No. 2138018-76-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and favorable chemical properties continue to drive innovative research and development efforts worldwide.
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